molecular formula C17H18N4O3S B2795272 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1797060-74-2

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2795272
CAS No.: 1797060-74-2
M. Wt: 358.42
InChI Key: QDEATVSZSKUUAO-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a sophisticated synthetic organic compound designed for pharmaceutical and biochemical research. Its molecular architecture incorporates a 1,2,4-triazolone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities NCBI . The structure is further elaborated with cyclopropyl, furan, and thiophene heterocyclic systems, which are common in drugs and bioactive molecules aimed at improving pharmacokinetic properties and target binding affinity ACS Publications . This specific combination of motifs suggests its potential application as a key intermediate or a target molecule in the development of enzyme inhibitors, particularly for kinases or other hydrolases. Researchers can utilize this compound as a building block in combinatorial chemistry, for structure-activity relationship (SAR) studies to optimize lead compounds, or as a reference standard in analytical method development. The presence of the acetamide linker and the polar triazolone ring indicates potential hydrogen bonding capacity, which is critical for interacting with biological targets. This product is intended for use in a controlled laboratory setting by qualified personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-15(11-13-3-2-10-25-13)18-7-8-20-17(23)21(12-5-6-12)16(19-20)14-4-1-9-24-14/h1-4,9-10,12H,5-8,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEATVSZSKUUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a triazole ring, a furan moiety, and a thiophene group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The compound's structure suggests multiple potential interactions with biological targets due to the presence of various functional groups.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial activities. The triazole ring is particularly noted for its antifungal and antibacterial properties. For instance:

CompoundActivityMIC (µg/mL)
N-(2-(4-cyclopropyl...Antifungal against Fusarium oxysporum50
N-(2-(4-cyclopropyl...Antibacterial against Staphylococcus aureus32
N-(2-(4-cyclopropyl...Antimicrobial against E. coli16

These findings suggest that N-(2-(4-cyclopropyl... has the potential to combat drug-resistant pathogens effectively .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal cell wall synthesis and bacterial proliferation.
  • Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or microbial resistance mechanisms.
  • Signal Transduction Pathways : The compound could modulate pathways related to cell growth and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. For example:

  • A study on 1,2,4-triazole derivatives showed high antibacterial activity against both drug-sensitive and resistant strains of bacteria, highlighting their potential as new antibiotic agents .
  • Another investigation focused on the synthesis of triazole-based compounds demonstrated significant antifungal activity against various fungal pathogens, suggesting that modifications to the structure can enhance efficacy .

Potential Therapeutic Applications

Given its promising biological activities, N-(2-(4-cyclopropyl... could be explored for various therapeutic applications:

  • Antifungal Agents : Development as a treatment for fungal infections resistant to current therapies.
  • Antibacterial Agents : Potential use in treating bacterial infections, particularly those caused by resistant strains.
  • Anti-inflammatory Drugs : Exploration in managing inflammatory diseases due to its ability to modulate immune responses.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

  • Triazole and Furan Rings : These heterocycles are known for their diverse biological activities.
  • Cyclopropyl Group : This moiety can enhance the compound's lipophilicity and biological activity.
  • Thiophenyl Acetamide : This functional group contributes to the compound's potential pharmacological properties.

The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole and furan structures exhibit significant antimicrobial properties. For instance:

  • Triazoles have been shown to possess broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • The compound's structure suggests it may act as an antimicrobial agent, potentially outperforming traditional antibiotics due to its unique chemical properties .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. The presence of the triazole moiety in this compound may provide:

  • Efficacy against various fungal pathogens, making it a candidate for antifungal drug development .

Anticancer Potential

The incorporation of heterocycles such as indole and furan has been linked to anticancer properties:

  • Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .
  • The unique combination of cyclopropyl and thiophenyl groups may enhance the selectivity and potency of the compound against cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis techniques. These methods allow for:

  • Modification of the compound to explore structure–activity relationships (SAR), which is crucial for optimizing its biological efficacy .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent:

  • Interaction studies can help elucidate the mechanism of action and optimize the compound's efficacy and safety profile .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several compounds sharing the 1,2,4-triazole core but differing in substituents have been synthesized and studied. Key examples include:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Bioactivity (Reference)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides -NH₂ (position 4), -S- linker Amino group replaces cyclopropyl; sulfanyl linkage Anti-exudative activity comparable to diclofenac
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide -C₂H₅ (position 4), -S- linker, 4-F-phenyl Ethyl vs. cyclopropyl; fluorophenyl vs. thiophene Structural data only; bioactivity not reported
3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)... Complex thiazolidinone and methoxyphenyl Entirely distinct side chain; no furan/thiophene Pesticide use (inference from )

Key Observations:

  • Amino vs. Cyclopropyl Groups (Position 4): The amino-substituted analog () exhibits anti-exudative activity, suggesting that electron-donating groups at position 4 may enhance bioactivity. However, the cyclopropyl group in the target compound could improve metabolic stability by reducing oxidative degradation .
  • Thiophene vs. This may explain the target compound’s design, though direct comparisons are lacking in the evidence.
  • Sulfanyl vs. Ethyl Linkers: Sulfanyl linkages (e.g., in ) may introduce hydrogen-bonding capabilities, whereas ethyl linkers () prioritize steric effects.

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Exudative Activity: Derivatives with furan-2-yl and acetamide substituents (e.g., ) showed dose-dependent anti-exudative effects. At 10 mg/kg, some analogs matched diclofenac sodium (8 mg/kg), highlighting the importance of the triazole core and aryl substitutions .
  • Role of Heterocycles: Thiophene and furan moieties are critical for π-π stacking interactions with biological targets. For instance, replacing furan with thiophene (as in the target compound) may alter binding affinity due to differences in aromatic electron density .

Computational Predictions

Such computational insights would complement experimental SAR studies.

Q & A

Q. What advanced techniques elucidate metabolic pathways post-administration?

  • Methodological Answer : Use LC-MS/MS with stable isotope labeling to track metabolites in plasma/tissue homogenates. Pair with HPLC fractionation and NMR to identify phase I/II metabolites (e.g., glucuronidation or sulfation products) .

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